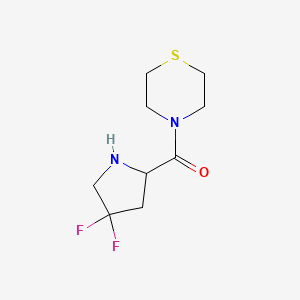

(4,4-Difluoropyrrolidin-2-yl)(thiomorpholino)methanone

Description

Properties

IUPAC Name |

(4,4-difluoropyrrolidin-2-yl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N2OS/c10-9(11)5-7(12-6-9)8(14)13-1-3-15-4-2-13/h7,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCJIDCTXAPVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2CC(CN2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4,4-Difluoropyrrolidin-2-yl)(thiomorpholino)methanone, with the CAS number 1869443-62-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H14F2N2OS

- Molecular Weight : 236.28 g/mol

- Structure : The compound features a pyrrolidine ring substituted with two fluorine atoms and a thiomorpholine moiety linked to a carbonyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiomorpholino component is known to enhance the compound's stability and bioavailability, which is critical for its efficacy in therapeutic applications.

- Target Interaction : The compound may interact with nucleic acids and proteins, potentially modulating gene expression and protein synthesis.

- Biochemical Pathways : It is hypothesized that this compound influences pathways related to inflammation, cancer progression, and infectious diseases by modulating enzyme activities involved in these processes.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance:

- Case Study : In vitro assays demonstrated that similar thiomorpholino derivatives significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways .

Antimicrobial Properties

Thiomorpholino derivatives have shown promise as antimicrobial agents:

- Research Findings : Compounds with similar structures have been reported to exhibit activity against bacterial strains, suggesting a potential role in treating infections .

Antisense Oligonucleotide Applications

The compound's structural features make it a candidate for antisense oligonucleotide (ASO) applications:

- Mechanism : ASOs work by binding to specific RNA sequences, leading to degradation or modulation of target mRNA. Thiomorpholino oligonucleotides (TMOs) have demonstrated enhanced cellular uptake and stability compared to traditional ASOs .

Data Table: Summary of Biological Activities

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutics:

- Absorption and Distribution : Studies suggest that the compound is well absorbed upon administration and exhibits favorable distribution profiles in tissues.

- Metabolism : The compound may undergo hepatic metabolism via cytochrome P450 enzymes, leading to active metabolites that contribute to its biological effects.

- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses; however, further studies are needed to evaluate long-term effects .

Scientific Research Applications

The compound (4,4-Difluoropyrrolidin-2-yl)(thiomorpholino)methanone (CAS: 1869443-62-8) is an emerging chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies where available.

Medicinal Chemistry

The compound's structure suggests potential activity as a pharmaceutical agent. The presence of fluorine atoms often enhances metabolic stability and bioavailability, making it a candidate for drug development. Research has indicated that compounds with similar structures exhibit significant biological activity, including:

- Antiviral Activity : Analogous compounds have shown efficacy against various viral infections, suggesting that this compound may possess similar properties.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound could inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds have demonstrated:

- Absorption and Distribution : Research into related chemical structures indicates favorable absorption characteristics and distribution in biological tissues, which can be extrapolated to predict the behavior of this compound in vivo.

Neuroscience

Given the pyrrolidine moiety's presence, there is potential for applications in neuroscience. Similar compounds have been investigated for their effects on neurotransmitter systems, particularly:

- Cognitive Enhancement : Some analogs have been shown to modulate neurotransmitter release, indicating possible use in treating cognitive disorders.

Table 1: Related Compound Case Studies

| Compound Name | Study Focus | Findings |

|---|---|---|

| Compound A | Antiviral Activity | Inhibition of viral replication in vitro |

| Compound B | Anticancer Activity | Reduced tumor growth in animal models |

| Compound C | Cognitive Effects | Improved memory retention in rodent models |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the ketone significantly influences properties:

- Phenyl(thiomorpholino)methanone (3b): A simple aryl analog synthesized in 72% yield via coupling reactions. Its aromatic protons resonate at δ 7.48–7.29 (1H NMR), and the thiomorpholine protons appear at δ 4.02 (s, 2H) and 3.67 (s, 2H) .

- (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone: Incorporates electron-withdrawing fluorine and methoxy groups, likely increasing polarity and altering solubility compared to non-substituted aryl analogs .

- (3-Iodobicyclo[1.1.1]pentan-1-yl)(thiomorpholino)methanone (2l): Features a strained bicyclic structure. Its thiomorpholine protons resonate at δ 3.82 (br dd) and 2.64–2.56 (m), with a molecular ion [M+H]+ at 323.9911 .

Key Comparison : The 4,4-difluoropyrrolidine group in the target compound replaces aromatic or alicyclic substituents, likely reducing π-π stacking interactions but enhancing metabolic resistance due to fluorine’s inductive effects.

Thermal Stability and Decomposition

- Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C, stabilized by hydrogen bonding .

- Aryl-thiomorpholino methanones: Thermal data are absent, but fluorine’s presence in the target compound may improve stability relative to non-fluorinated analogs.

Spectroscopic Profiles

- ¹³C NMR Shifts: 3-Nitrophenyl analog (13a): Carbonyl at δ 168.1, thiomorpholine carbons at δ 50.2 and 44.7 . 3-Aminophenyl analog (14a): Carbonyl at δ 171.0, indicating electronic effects from the amino group . Target Compound: The difluoropyrrolidine’s electronegativity may deshield adjacent carbons, shifting resonances upfield compared to non-fluorinated pyrrolidines.

Data Table: Key Properties of Selected Thiomorpholino Methanones

Preparation Methods

Synthesis of 4,4-Difluoropyrrolidine Derivatives

- 4,4-Difluoropyrrolidine derivatives can be synthesized via fluorination of pyrrolidine precursors or by using fluorinated building blocks.

- For example, (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride was synthesized using carbodiimide-mediated coupling in N,N-dimethylformamide (DMF) at 20°C with catalysts such as DMAP and HOBt, yielding 21% of the target product after purification by flash chromatography.

Formation of Methanone Linkage

- The methanone (carbonyl) linkage is typically introduced by coupling an amine-containing thiomorpholine with an activated carboxylic acid derivative of the difluoropyrrolidine moiety.

- Common reagents for amide bond formation include carbodiimides (e.g., EDC.HCl), HOBt, and bases such as triethylamine.

- Reaction conditions are mild, often at room temperature in solvents like DMF or dichloromethane (DCM), with stirring overnight to ensure completion.

Coupling with Thiomorpholine

- Thiomorpholine, a sulfur-containing morpholine analog, acts as a nucleophile attacking the activated carbonyl intermediate.

- The coupling reaction may be facilitated by microwave irradiation or conventional heating, depending on the substrate reactivity.

- Purification typically involves extraction, washing with brine, drying over anhydrous sodium sulfate, and chromatographic purification (e.g., flash column chromatography or solid-phase extraction).

Reaction Example and Yield Data

Analytical and Purification Techniques

- Monitoring : Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for reaction monitoring.

- Purification : Flash column chromatography using silica gel with solvents like ethyl acetate/hexane mixtures or solid-phase extraction techniques.

- Characterization : Nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and LC-MS confirm structure and purity.

Related Synthetic Insights from Thiomorpholino Oligonucleotides

Though focused on oligonucleotides, the synthesis of thiomorpholino-containing molecules involves:

- Solid-phase synthesis techniques for thiomorpholino nucleotides.

- Use of reagents such as sodium periodate and sodium cyanoborohydride for ring formation.

- Coupling cycles involving phosphoramidite chemistry modified for thiomorpholine analogs.

These methods highlight the versatility of thiomorpholine chemistry and may inspire alternative synthetic routes for small molecules like this compound.

Summary and Recommendations

The preparation of this compound involves:

- Stepwise synthesis starting from difluoropyrrolidine derivatives.

- Activation of carboxyl groups for amide bond formation.

- Coupling with thiomorpholine under mild conditions.

- Careful purification and characterization to ensure product quality.

Given the moderate yields reported in related syntheses (around 20-64% depending on step and substrate), optimization of reaction conditions such as solvent choice, temperature, and reagent equivalents may enhance efficiency.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (4,4-Difluoropyrrolidin-2-yl)(thiomorpholino)methanone with high enantiomeric purity?

- Methodology : Start with tert-butyl-protected 4,4-difluoropyrrolidine precursors (e.g., tert-butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate ). Use chiral auxiliaries or asymmetric catalysis to control stereochemistry. Post-synthetic deprotection (e.g., HCl-mediated removal of tert-butyl groups) followed by coupling with thiomorpholine via amide bond formation. Monitor reaction progress using LC-MS and confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How can the purity of this compound be validated in academic settings?

- Methodology : Combine orthogonal techniques:

- HPLC/GC-MS : Detect impurities at trace levels (<0.1%) using reverse-phase C18 columns with acetonitrile/water gradients.

- NMR Spectroscopy : Analyze NMR to confirm fluorination patterns and - HSQC for structural integrity .

- Elemental Analysis : Verify C, H, N, S, and F content to ensure stoichiometric consistency .

Q. What are the key stability considerations for storing this compound?

- Methodology : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the thiomorpholine moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Use LC-MS to identify degradation products (e.g., oxidation of sulfur to sulfoxide) .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its biological activity?

- Methodology :

- X-ray Crystallography : Use SHELX software to solve crystal structures and analyze dihedral angles between the difluoropyrrolidine and thiomorpholine rings.

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict low-energy conformers. Compare with experimental data to validate models .

- SAR Studies : Correlate conformational rigidity with receptor-binding affinity in enzyme inhibition assays .

Q. How should researchers resolve contradictions in activity data across different assay platforms?

- Methodology :

- Assay Validation : Replicate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives.

- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-reference with structural analogs (e.g., morpholino vs. thiomorpholino derivatives ) to isolate substituent-specific effects.

- Cryo-EM or MD Simulations : Investigate dynamic binding interactions in silico to explain discrepancies .

Q. What strategies mitigate challenges in crystallizing fluorinated derivatives like this compound?

- Methodology :

- Co-Crystallization : Use halogen-bond acceptors (e.g., pyridine derivatives) to stabilize fluorine interactions.

- Solvent Screening : Test high-viscosity solvents (e.g., PEG 4000) to slow nucleation.

- SHELXD/SHELXE Pipelines : Employ robust phasing algorithms for low-resolution datasets common with fluorinated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.